Cas no 3031-95-6 (N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate)
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Chemical and Physical Properties
Names and Identifiers
-
- L-Aspartic acid,N-[[5-amino-1-(5-O-phosphono-b-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-
- (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
- N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate
- 5-Amino-N-(1,2-dicarboxyethyl)-1-ribofuranosylimidazole-4-carboxamide 5'-Phosphate
- L-aspartic acid, N-[[5-amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-
- N-[(5-Amino-1-ribofuranosylimidazol-4-yl)carbonyl]aspartic Acid 5'-Phosphate
- N-[[5-Amino-1-(5-O-phosphono-b-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-L-aspartic Acid
- N-[5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl]aspartic Acid
- SAICAR
- L-ASPARTIC ACID, N-((5-AMINO-1-(5-O-PHOSPHONO-.BETA.-D-RIBOFURANOSYL)-1H-IMIDAZOL-4-YL)CARBONYL)-
- HY-126585
- L-N-[(5-amino-1-b-D-ribofuranosylimidazol-4-yl)carbonyl]-5'-(dihydrogen phosphate)
- succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5-phosphate
- (S)-2-(5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido)succinate
- CHEBI:18319
- (2S)-2-[5-amino-1-(5-O-phosphono-beta-D-ribosyl)imidazole-4-carboxamido]succinic acid
- (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinate
- SCHEMBL73325
- SAICA riboside
- N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate
- 1-(5'-Phosphoribosyl)-4-(N-succinocarboxamide)-5-aminoimidazole
- 5-Amino-4-imidazole-N-succinocarboxamide ribonucleotide
- Succino-AICAR; Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5'-phosphate
- BCP28964
- N-((5-Amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazol-4-yl)carbonyl)-L-aspartic acid
- SCHEMBL19469429
- N-[[5-Amino-1-(5-O-phosphono-b-D-ribofuranosyl)-1H-imidazoL-4-yl]carbonyl]-L-asparticacid
- SAICAR [MI]
- bonylamino]butanedioic acid
- CS-0105784
- (2~{S})-2-[[5-azanyl-1-[(2~{R},3~{R},4~{S},5~{R})-3,4-bis(oxidanyl)-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]car
- DTXSID90184404
- (2S)-2-({5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-1H-imidazol-4-yl}formamido)butanedioic acid
- (S)-2-(5-amino-1-(5-phospho-delta-ribosyl)imidazole-4-carboxamido)succinate
- NS00123667
- 5'-phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole
- N-{[5-amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl}-L-aspartic acid
- N-(5-Amino-1-ribofuranosylimidazol-4-ylcarbonyl)aspartic acid 5'-phosphate
- 5'-Phosphoribosyl-4-(N-succinylcarboxamide)-5-aminoimidazole
- N-(5-Amino-1-beta-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5'-phosphate
- (S)-2-(5-amino-1-(5-phospho-delta-ribosyl)imidazole-4-carboxamido)succinic acid
- Aspartic acid-N-[95-amino-1-B-D-ribofuranosylimidazol-4-yl)carbonyl]-5'-(dihydrogen phophate)-L-
- 5'-Phosphoribosyl-4-(N-succinocarbozamide)-5-aminoimidazole
- SAICAriboside
- J-017909
- (S)-2-(5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido)succinic acid
- 1-(5'-Phosphoribosyl)-5-amino-4-(N-succinocarboxamide)-imidazole
- 5-Amino-4-imidazole-N-succinocarbozamide ribonucleotide
- UNII-K1PVR64RIF
- AKOS030242259
- L-N-[(5-amino-1-beta-delta-ribofuranosylimidazol-4-yl)carbonyl]-5'-(dihydrogen phosphate)
- 1-(5'-Phosphoribosyl)-5-amino-4-(N-succinocarboxamide)-imidazole' 1-(5'-Phosphoribosyl)-4-(N-succinocarboxamide)-5-aminoimidazole
- OK8
- (S)-2-[5-Amino-1-(5-phospho-delta-ribosyl)imidazole-4-carboxamido]succinate
- Q3502778
- (2S)-2-[5-amino-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamido]succinic acid
- N-[5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl]aspartate
- K1PVR64RIF
- Succino-AICAR
- Phosphoribosylaminoimidazolesuccinocarboxamide
- succinylaminoimidazolecarboxamide ribose-5'-phosphate
- (2~{S})-2-[[5-azanyl-1-[(2~{R},3~{R},4~{S},5~{R})-3,4-bis(oxidanyl)-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]car bonylamino]butanedioic acid
- 3031-95-6
- C04823
- DTXCID60106895
- L-N-((5-Amino-1-beta-delta-ribofuranosylimidazol-4-yl)carbonyl)-5'-(dihydrogen phosphate)
- L-N-((5-Amino-1-b-D-ribofuranosylimidazol-4-yl)carbonyl)-5'-(dihydrogen phosphate)
- (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinic acid
- (2S)-2-[5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido]succinic acid
- N-(5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl)aspartic acid
- Succinylaminoimidazole carboxamide ribotide
- (2S)-2-((5-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)oxolan-2-yl)-1H-imidazol-4-yl)formamido)butanedioic acid
- Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5-phosphoric acid
- SAICA ribotide
- (2S)-2-(5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido)succinate
- N-(5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl)aspartate
- (2S)-2-((5-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl)imidazole-4-carbonyl)amino)butanedioic acid
- (2S)-2-(5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido)succinate
- succinyl-AICAR
- (2S)-2-[5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido]succinic acid
- (2S)-2-[5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido]succinate
- G14425
- Succinylaminoimidazolecarboxamide ribose-5'-phosphoric acid
- (2S)-2-(5-amino-1-(5-O-phosphono-beta-D-ribosyl)imidazole-4-carboxamido)succinic acid
- (2S)-2-(5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido)succinic acid
- (2S)-2-[5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido]succinate
- (2S)-2-(5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido)succinic acid
- L-ASPARTIC ACID, N-((5-AMINO-1-(5-O-PHOSPHONO-BETA-D-RIBOFURANOSYL)-1H-IMIDAZOL-4-YL)CARBONYL)-
-
- Inchi: 1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1
- InChI Key: NAQGHJTUZRHGAC-ZZZDFHIKSA-N
- SMILES: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC(C(N[C@H](C(=O)O)CC(=O)O)=O)=C2N)O1)O)O
Computed Properties
- Exact Mass: 454.07370905g/mol
- Monoisotopic Mass: 454.07370905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 718
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.3
- Topological Polar Surface Area: 264Ų
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0105784-500ug |
SAICAR |
3031-95-6 | 99.66% | 500ug |
$200.0 | 2022-04-27 | |
| ChemScence | CS-0105784-1mg |
SAICAR |
3031-95-6 | 99.66% | 1mg |
$340.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S911288-500μg |
SAICAR (Succino-AICAR) |
3031-95-6 | 98% | 500μg |
¥7,306.20 | 2022-08-31 | |
| TRC | S688795-0.5mg |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate |
3031-95-6 | 0.5mg |
$ 255.00 | 2023-02-02 | ||
| TRC | S688795-5mg |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate |
3031-95-6 | 5mg |
$ 2274.00 | 2023-09-06 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73976-500ug |
SAICAR |
3031-95-6 | 98% | 500ug |
¥4286.00 | 2022-04-26 | |
| TRC | S688795-.5mg |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate |
3031-95-6 | 5mg |
$293.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | Y1262894-1mg |
L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-ß-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |
3031-95-6 | 99% | 1mg |
$635 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-474583-500 µg |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5′-Phosphate, |
3031-95-6 | 500µg |
¥3,234.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474583-500µg |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5′-Phosphate, |
3031-95-6 | 500µg |
¥3234.00 | 2023-09-05 |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Suppliers
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Related Literature
-
1. 198. Purines, pyrimidines, and imidazoles. Part XIX. A synthesis of N-(5-amino-1-β-D- ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5′-phosphateG. Shaw,D. V. Wilson J. Chem. Soc. 1963 1077
-
I. E. Burrows,G. Shaw,D. V. Wilson J. Chem. Soc. C 1968 40
-
3. Purines, pyrimidines, and imidazoles. Part 50. Inhibition of adenylosuccinate AMP-lyase no. 4.3.2.2. by derivatives of N-(5-amino-1-β-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5′-phosphate (SAICAR) and virazole 5′-phosphateGordon Shaw,Peter S. Thomas,Carole A. H. Patey,Susan E. Thomas J. Chem. Soc. Perkin Trans. 1 1979 1415
-
4. The purinosome, a multi-protein complex involved in the de novo biosynthesis of purines in humansHong Zhao,Jarrod B. French,Ye Fang,Stephen J. Benkovic Chem. Commun. 2013 49 4444
-
5. Purines, pyrimidines, and imidazoles. Part XXVI. Active esters of some 5-aminoimidazole-4-carboxylic acids and their use in the preparation of 5-aminoimidazole-4-carboxyamides and their nucleoside and nucleotide derivativesI. E. Burrows,G. Shaw J. Chem. Soc. C 1967 1088
Additional information on N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate
N-Succinyl-5-Aminoimidazole-4-Carboxamide Ribose 5'-Phosphate (CAS No. 3031-95-6): A Comprehensive Overview
N-Succinyl-5-aminoimidazole-4-carboxamide ribose 5'-phosphate, commonly referenced by its CAS number 3031-95-6, is a bioactive compound with significant implications in various fields of molecular biology and pharmacology. This compound, often abbreviated as SAICAR-P, is a key intermediate in the biosynthesis of purine nucleotides, playing a pivotal role in cellular metabolism and signaling pathways. Recent advancements in biochemical research have shed light on its multifaceted functions and potential therapeutic applications.
The structure of SAICAR-P is characterized by a unique combination of functional groups: the succinyl group attached to the nitrogen atom, the aminoimidazole ring with a carboxamide substituent, and the ribose moiety phosphorylated at the 5' position. These structural features contribute to its stability and bioavailability, making it an essential molecule in cellular processes. The succinyl group, derived from succinic acid, enhances the compound's solubility and facilitates its transport across cellular membranes. The aminoimidazole ring is a hallmark of purine metabolism, while the ribose phosphate group ensures compatibility with nucleotide biosynthesis pathways.
Recent studies have highlighted the role of SAICAR-P in regulating energy metabolism and oxidative stress responses. In particular, its involvement in the pentose phosphate pathway has been extensively investigated. Researchers have demonstrated that SAICAR-P serves as a critical precursor for the synthesis of nucleotides, particularly during periods of rapid cell proliferation, such as in cancer cells. This has led to exploratory research into its potential as a target for anticancer therapies.
Moreover, SAICAR-P has been implicated in immune regulation and inflammation. Emerging evidence suggests that this compound modulates the activity of immune cells by influencing their metabolic pathways. For instance, studies have shown that SAICAR-P levels are significantly elevated in response to inflammatory stimuli, indicating its role in immune cell activation and cytokine production.
In terms of therapeutic applications, SAICAR-P has shown promise as a potential agent in treating metabolic disorders. Its ability to regulate energy metabolism and modulate oxidative stress pathways makes it a candidate for interventions targeting conditions such as diabetes and neurodegenerative diseases. Preclinical studies have demonstrated that administration of SAICAR-P improves glucose tolerance and reduces oxidative damage in animal models.
From a structural standpoint, the phosphorylation at the ribose moiety is crucial for maintaining the compound's functionality within cellular compartments. The phosphate group ensures that SAICAR-P can participate in high-energy metabolic processes while maintaining its stability under physiological conditions. This structural feature also facilitates its recognition by specific enzymes involved in nucleotide biosynthesis.
Recent technological advancements have enabled researchers to synthesize SAICAR-P with higher precision and yield. Novel synthetic methods incorporating green chemistry principles have been developed, reducing environmental impact while maintaining product quality. These innovations are expected to enhance the scalability of SAICAR-P production for both research and therapeutic purposes.
In conclusion, N-Succinyl-5-aminoimidazole-4-carboxamide ribose 5'-phosphate (CAS No. 3031-95-6) is a bioactive compound with diverse roles in cellular metabolism and signaling pathways. Its structural features confer unique functional properties that make it an attractive target for both basic research and drug development efforts.
3031-95-6 (N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)